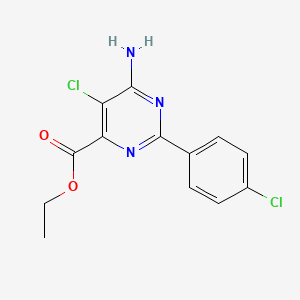

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCZEJRHVNHLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676908 | |

| Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858955-37-0 | |

| Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

科学研究应用

Kinase Inhibition

One of the primary applications of ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is its role as a potential inhibitor of various kinases. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer.

- Aurora Kinase Inhibition : Recent studies have demonstrated that compounds structurally related to this compound can inhibit Aurora A and B kinases, which are important in cell cycle regulation. The compound's ability to bind to the ATP-binding site of these kinases suggests its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The presence of the chloro and amino groups in the structure may enhance the compound's interaction with microbial enzymes, potentially leading to effective treatments for bacterial infections.

Development of Antiviral Agents

Pyrimidine derivatives have been explored for their antiviral activities, particularly against viruses that rely on host cell machinery for replication. This compound could serve as a scaffold for developing new antiviral medications targeting viral polymerases or other key proteins involved in viral replication.

Case Study 1: Aurora Kinase Inhibition

A study published in Nature detailed the synthesis and evaluation of pyrimidine derivatives against Aurora kinases. The research highlighted how modifications to the pyrimidine scaffold could enhance potency and selectivity . this compound was identified as a promising candidate due to its structural similarities with known inhibitors.

Case Study 2: Antimicrobial Testing

In a separate investigation, a series of pyrimidine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs showed significant inhibition zones, suggesting that this compound may also exhibit comparable activity .

作用机制

The mechanism by which Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

相似化合物的比较

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate

- Molecular Formula : C₁₃H₁₂ClN₃O₂

- Molecular Weight : 277.71 g/mol

- Key Differences: Lacks the 5-chloro and 6-amino substituents present in the target compound.

- For example, the 6-amino group in the target compound may participate in hydrogen bonding with enzymes like sirtuins or kinases .

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

- Molecular Core : Thiophene (sulfur-containing heterocycle) instead of pyrimidine .

- Synthesis : Derived from esterification of a thiophene-carboxylic acid, followed by cyclization.

- Impact : The thiophene ring’s lower aromaticity compared to pyrimidine may reduce π-π stacking interactions with protein targets. Additionally, sulfur’s larger atomic size could alter steric effects in binding pockets.

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

- Molecular Core : Imidazole (two nitrogen atoms) .

- Biological Activity: Exhibits strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with higher docking scores (Glide score: −9.2) compared to pyrimidine analogs.

- Key Features : The methyl and acetate groups enhance hydrophobic interactions and solubility. The imidazole’s basic nitrogen may facilitate stronger enzyme interactions than pyrimidine’s lone NH₂ group .

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydropyrimidine-5-carboxylate

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile

- Substituents: Trifluoromethyl (electron-withdrawing) and cyano groups .

- Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the cyano group may engage in dipole-dipole interactions. Unlike the target compound’s ester, the cyano group is less prone to hydrolysis, improving stability .

Research Implications

The target compound’s dual chloro substituents and amino-ester functionality position it as a versatile intermediate for drug discovery, particularly in kinase or sirtuin-targeted therapies. However, imidazole derivatives (e.g., ) show superior docking scores, suggesting that heterocycle choice critically influences target affinity. Future studies could explore hybrid structures combining pyrimidine’s aromaticity with imidazole’s basicity to optimize bioactivity.

生物活性

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate (CAS: 858955-37-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H11Cl2N3O2

- Molecular Weight : 300.15 g/mol

- SMILES Notation : CCOC(=O)c1c(c(nc(n1)c2ccc(cc2)Cl)N)Cl

- InChI Key : PXCZEJRHVNHLHI-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. In particular:

- MCF-7 and MDA-MB-231 Cell Lines : The compound exhibited significant growth inhibition with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase 9 levels in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited in the available literature.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of certain enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for halting cancer cell division .

- Induction of Apoptosis : Increased levels of pro-apoptotic factors have been observed, indicating that the compound may trigger programmed cell death pathways.

Study on Cancer Cell Lines

A notable study assessed the effects of this compound on MCF-7 breast cancer cells:

| Treatment | IC50 (μM) | Apoptosis Induction (Caspase 9 Levels ng/mL) |

|---|---|---|

| Compound | 0.87 | 27.13 ± 0.54 |

| 5-FU | 17.02 | Not reported |

This data underscores the compound's superior efficacy compared to traditional treatments .

Toxicity Studies

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

常见问题

Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Biginelli Reaction : Condensation of ethyl acetoacetate, substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde), and thiourea derivatives under acidic conditions to form dihydropyrimidinone intermediates .

- Cyclization : Subsequent treatment with phosphoryl chloride (POCl₃) or ammonium acetate to introduce chloro and amino groups at specific positions .

- Functionalization : Ethyl ester groups are retained or modified via hydrolysis/esterification. Reaction progress is monitored using TLC and purified via column chromatography .

Basic: How is X-ray crystallography utilized to resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed to obtain intensity data. Modern detectors (e.g., CCD) enhance data accuracy .

- Structure Solution : SHELXS/SHELXD (direct methods) or SHELXL (refinement) are employed for phase determination and structure modeling. Disordered atoms or solvent molecules are refined isotropically .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement and molecular geometry .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while reflux in ethanol or toluene balances cost and efficiency .

- In-line Monitoring : Use HPLC or LC-MS to track intermediates and byproducts. Adjust stoichiometry (e.g., excess POCl₃) to suppress side reactions .

Advanced: How are spectroscopic data contradictions (e.g., NMR resonance overlaps) resolved?

Methodological Answer:

- Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 spectra to assign overlapping signals. For example, amino protons may require variable-temperature NMR to reduce exchange broadening .

- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts derived from SC-XRD coordinates .

- 2D Techniques : HSQC and HMBC correlate protons with carbons to resolve ambiguity in pyrimidine ring substitution patterns .

Advanced: What computational approaches predict the compound’s reactivity or conformational dynamics?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, Fukui indices, and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in pyrimidine or chlorophenyl moieties using crystallographic data .

- MD Simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on molecular flexibility using GROMACS or AMBER .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify amino (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How are molecular conformations analyzed using crystallographic data?

Methodological Answer:

- Puckering Parameters : Apply Cremer-Pople coordinates to quantify deviations from planarity in pyrimidine rings. For example, calculate amplitude (q) and phase angle (θ) from atomic coordinates .

- Hydrogen Bonding : Use Mercury or PLATON to map intermolecular interactions (e.g., N–H⋯O) stabilizing crystal packing .

- Torsion Angle Analysis : Compare dihedral angles (e.g., between chlorophenyl and pyrimidine planes) with DFT-optimized gas-phase structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。